molecular formula C15H17N5O3S B2938435 N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-68-4

N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Numéro de catalogue: B2938435
Numéro CAS: 946206-68-4
Poids moléculaire: 347.39
Clé InChI: CHCNUVIRUTXEHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused with a tetrahydrothieno ring system. Key structural elements include:

  • A thieno[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 2,4-dioxo substituents, which may enhance hydrogen-bonding interactions and metabolic stability.
  • A 3-(1H-imidazol-1-yl)propyl side chain, introducing a basic imidazole moiety that could influence solubility and receptor affinity, particularly in biological systems.

Propriétés

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-18-13(22)10-8-11(24-14(10)19(2)15(18)23)12(21)17-4-3-6-20-7-5-16-9-20/h5,7-9H,3-4,6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCNUVIRUTXEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCCN3C=CN=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Thieno[2,3-d]pyrimidine 2,4-Dioxo, 1,3-dimethyl, carboxamide, imidazolylpropyl ~363.4* N/A
N-(3-(1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Benzo[4,5]thieno[2,3-d]pyrimidine Benzofused ring, amine linker, imidazolylpropyl 313.4
Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) Pyrrole Trifluoromethylpyridylmethyl, carboxamide, methylimidazolylethyl 392.2
Compound 1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester, phenethyl 514.5
Compound 2d (Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester, benzyl 528.5

*Estimated based on structural formula.

Key Observations:

Core Heterocycles: The target compound’s thieno[2,3-d]pyrimidine core differs from the tetrahydroimidazo[1,2-a]pyridine in Compounds 1l and 2d . The sulfur atom in the thieno ring may enhance π-stacking interactions compared to nitrogen-rich cores.

Substituent Effects: Carboxamide vs. Esters: The target compound’s carboxamide group is more polar than the diethyl esters in Compounds 1l and 2d, suggesting improved aqueous solubility . Imidazole Side Chains: The imidazolylpropyl group in the target compound and contrasts with the methylimidazolylethyl group in Compound 41 . The longer propyl linker may offer greater conformational flexibility. Electron-Withdrawing Groups: Compounds 1l and 2d feature nitrophenyl and cyano groups, which could stabilize charge-transfer interactions but reduce metabolic stability .

Table 2: Comparative Physicochemical Data

Compound Name Yield (%) Purity (%) Melting Point (°C) Spectral Data Highlights Reference
Target Compound N/A N/A N/A N/A N/A
Compound 41 35 98.67 N/A $^1$H NMR δ 11.55 (s, NH); ESIMS m/z 392.2
Compound 1l 51 N/A 243–245 IR: 2230 cm$^{-1}$ (C≡N); HRMS confirmed
Compound 2d 55 N/A 215–217 $^1$H NMR δ 7.44 (d, J = 6.0 Hz); HRMS validated

Key Insights:

  • Synthetic Challenges : The moderate yields of Compounds 41 (35%), 1l (51%), and 2d (55%) suggest complexities in introducing trifluoromethyl, nitro, or ester groups .
  • Purity : Compound 41’s high HPLC purity (98.67%) reflects optimized purification protocols, critical for pharmaceutical development .
  • Thermal Stability : The high melting points of Compounds 1l (243–245°C) and 2d (215–217°C) indicate strong crystalline packing, likely due to nitro and ester groups .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.